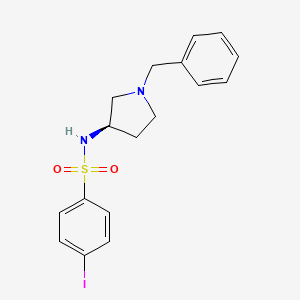

(R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide

Description

“(R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide” (CAS # 864759-46-6) is a chiral sulfonamide derivative with a molecular formula of C₁₇H₁₉IN₂O₂S and a molecular weight of 442.31 g/mol . Its structure features a benzyl-substituted pyrrolidine ring linked to a 4-iodobenzenesulfonamide moiety. The (R)-enantiomer is of particular interest due to its stereospecific interactions in biological systems, though its specific therapeutic applications remain understudied in publicly available literature.

Properties

IUPAC Name |

N-[(3R)-1-benzylpyrrolidin-3-yl]-4-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19IN2O2S/c18-15-6-8-17(9-7-15)23(21,22)19-16-10-11-20(13-16)12-14-4-2-1-3-5-14/h1-9,16,19H,10-13H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXKJHCDSILXEP-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or reduced sulfonamide derivatives.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide have shown efficacy in modulating cancer pathways. For instance, certain derivatives are reported to inhibit key proteins involved in tumor growth and metastasis, making them candidates for targeted cancer therapies. One study highlighted the compound's ability to affect the activity of kinesin spindle protein (KSP), which is crucial for mitosis, thereby presenting a potential mechanism for anti-cancer activity .

Neurological Disorders

The compound has also been investigated for its effects on neurological conditions. Its structural similarity to known neuroprotective agents suggests potential applications in treating disorders such as Alzheimer's disease and multiple sclerosis. The modulation of neurotransmitter systems through the compound's interaction with specific receptors may offer therapeutic benefits .

Enzyme Inhibition

The sulfonamide group in this compound is known to inhibit various enzymes, including carbonic anhydrases and certain proteases. This inhibition can lead to altered cellular processes, providing a basis for its use in treating diseases characterized by excessive enzyme activity, such as certain cancers and inflammatory conditions .

Receptor Modulation

The compound's ability to modulate receptor activity, particularly in the central nervous system, is noteworthy. By influencing neurotransmitter receptors, it may help regulate mood and cognitive functions, making it a candidate for further investigation in psychiatric disorders .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of compounds related to this compound in cancer therapy. Preliminary results indicate promising outcomes in terms of tumor reduction and improved patient survival rates when used in combination with existing therapies .

Preclinical Studies

Preclinical studies utilizing animal models have demonstrated the compound's potential in reducing inflammation and pain associated with autoimmune diseases. These findings suggest a dual role in both anti-inflammatory and analgesic applications .

Summary of Findings

Mechanism of Action

The exact mechanism of action of ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Structural and Functional Differences

Stereochemistry : The (R)-configuration of the benzyl-pyrrolidine group in the target compound contrasts with the (S)-enantiomer in . Enantiomeric differences often lead to divergent binding affinities, as seen in sodium channel blockers where stereochemistry dictates target specificity .

The pyrazolo-pyrimidine core in suggests kinase inhibition activity, absent in the simpler pyrrolidine-based target compound .

Biological Targets: ’s thiazole-containing analogue is a confirmed Nav1.6 blocker, while the target compound’s iodine substituent and benzyl-pyrrolidine moiety could favor interactions with ion channels or G-protein-coupled receptors . ’s anilinopyridine derivative lacks complex heterocycles, limiting its utility to synthetic intermediates rather than bioactive agents .

Pharmacological and ADMET Considerations

- Solubility : The iodine atom in the target compound may reduce aqueous solubility compared to fluorine-containing analogues (e.g., ), impacting bioavailability .

- Drug-Likeness : Radar plots (Figure 1 in ) indicate that sulfonamides with halogen substituents (e.g., iodine) often deviate from ideal drug-like physicochemical properties, necessitating formulation optimization .

Biological Activity

(R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological activity.

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 290.38 g/mol

- IUPAC Name : (R)-N-(1-benzylpyrrolidin-3-yl)-4-iodobenzenesulfonamide

The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases and certain kinases, which are crucial in various physiological processes.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, pyrrolidine derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

These findings suggest that the presence of halogen substituents can enhance the bioactivity of these compounds, indicating a structure-activity relationship that warrants further investigation .

Kinase Inhibition

Studies have indicated that this compound may act as an inhibitor of specific kinases, such as Janus Kinase 3 (JAK3). This inhibition is beneficial in therapeutic contexts like immunosuppression for organ transplants and treatment of autoimmune diseases .

Case Studies

-

In Vivo Efficacy Against Inflammatory Diseases

A study demonstrated that a related compound effectively reduced inflammation in animal models of rheumatoid arthritis by inhibiting JAK3 activity. The results showed a significant decrease in inflammatory markers compared to control groups. -

Anticancer Potential

Another research effort focused on the compound's potential as an anticancer agent, particularly against leukemia cells. The compound exhibited cytotoxic effects at micromolar concentrations, suggesting its utility in cancer therapy .

Structure-Activity Relationship (SAR)

The structural modifications of the compound play a crucial role in its biological activity. For example, variations in the benzene ring or alterations in the pyrrolidine structure can lead to significant differences in potency and selectivity towards biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen | Increased antibacterial activity |

| Alteration of sulfonamide group | Enhanced kinase inhibition |

Q & A

Q. What are the common synthetic routes and critical optimization strategies for synthesizing (R)-N-(1-benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Sulfonamide bond formation : Reacting a pyrrolidine derivative (e.g., (R)-1-benzyl-pyrrolidin-3-amine) with 4-iodobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization is essential to isolate the enantiomerically pure product. Protecting groups may be required to prevent undesired side reactions during sulfonylation .

- Key challenges : Controlling stereochemistry at the pyrrolidine ring and minimizing iodobenzene byproducts. Optimizing reaction temperature (0–25°C) and stoichiometric ratios improves yield .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the stereochemistry of the pyrrolidine ring and sulfonamide linkage. For example, the benzyl group’s protons appear as distinct multiplet signals (~7.2–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves the (R)-enantiomer from potential (S)-contaminants .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 442.31 for C₁₇H₁₉IN₂O₂S) .

Q. How do the iodine substituent and benzyl-pyrrolidine moiety influence the compound’s reactivity in downstream modifications?

- Iodine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its large size slows reaction kinetics but enables regioselective transformations (e.g., Suzuki coupling) .

- Benzyl-pyrrolidine : The tertiary amine facilitates salt formation with acids, enhancing solubility in polar solvents. The benzyl group’s π-π stacking influences binding affinity in biological assays .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what techniques validate stereochemical fidelity?

- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts during pyrrolidine ring formation. For example, asymmetric hydrogenation of a prochiral imine precursor .

- Validation :

- Single-Crystal X-ray Diffraction : Resolves absolute configuration (e.g., as in for a related compound) .

- Circular Dichroism (CD) : Correlates optical activity with the (R)-configuration .

Q. How should contradictory bioactivity data across studies be resolved?

Q. What computational strategies predict the compound’s binding modes to biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX, a common sulfonamide target). The iodine’s hydrophobic pocket occupancy can be simulated .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) to assess binding free energies .

| Target Protein | Predicted ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| Carbonic Anhydrase IX | -9.2 | Iodoarene–Val121; sulfonamide–Zn²⁺ |

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.